molecular formula C13H17N5O4 B2650055 N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide CAS No. 2490403-92-2

N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide

Cat. No.: B2650055
CAS No.: 2490403-92-2
M. Wt: 307.31
InChI Key: BXTDJRYUGBIVDM-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide is a synthetic organic compound provided for scientific research and development. With the molecular formula C13H17N5O4 and a molecular weight of 307.31 g/mol, this compound features a unique structure incorporating multiple functional groups, including an acetamide linker, a nitrosopiperazine ring, and a nitrophenyl moiety . This specific arrangement contributes to its distinct physicochemical properties, such as a topological polar surface area of 102 Ų . Researchers can utilize this chemical as a key intermediate in sophisticated organic synthesis and pharmaceutical development processes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Proper handling procedures are required; please refer to the Safety Data Sheet for detailed hazard and precautionary information. The product is supplied with a Certificate of Analysis, and various packaging sizes are available to meet your specific research needs.

Properties

IUPAC Name

N-methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-15(11-2-4-12(5-3-11)18(21)22)13(19)10-16-6-8-17(14-20)9-7-16/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTDJRYUGBIVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN2CCN(CC2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Acylation: Formation of the acetamide structure.

    Nitrosation: Introduction of the nitroso group to the piperazine ring.

    Methylation: Addition of the methyl group to the nitrogen atom.

Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, acetic anhydride for acylation, sodium nitrite for nitrosation, and methyl iodide for methylation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitroso group to a nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the phenyl ring or piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the nitroso group would yield a dinitro compound.

Scientific Research Applications

Synthesis Overview

The synthesis of N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide involves several key steps:

  • Nitration : Introduction of the nitro group to the phenyl ring.
  • Acylation : Formation of the acetamide structure.
  • Nitrosation : Introduction of the nitroso group to the piperazine ring.
  • Methylation : Addition of the methyl group to the nitrogen atom.

Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration and sodium nitrite for nitrosation.

Chemistry

In chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.

Biology

Biologically, this compound may be utilized in studying enzyme interactions or as a probe in biochemical assays. Research has indicated that piperazine derivatives can inhibit human acetylcholinesterase, suggesting potential applications in neuropharmacology .

Medicine

In medicine, there is ongoing investigation into the pharmacological properties of this compound for therapeutic uses. Its ability to interact with biological targets could lead to novel treatments in areas such as cancer therapy or neurodegenerative diseases.

Industry

The compound has potential industrial applications in developing new materials or serving as a catalyst in chemical reactions. Its unique chemical properties may facilitate innovative processes in material science and organic synthesis.

Case Study 1: Enzyme Interaction

A study examining the interaction of piperazine derivatives with acetylcholinesterase showed that certain derivatives could effectively inhibit enzyme activity. This suggests that this compound might exhibit similar properties, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of piperazine derivatives highlighted the importance of reaction conditions on yield and purity. The methodologies developed could be applied to improve the synthesis of this compound, enhancing its availability for research purposes .

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Structural Features Biological Activity Key Differences vs Target Compound References
N-Methyl-N-(4-hydroxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (3e) - Piperidine ring
- Sulfonyl group (-SO₂)
- 4-hydroxyphenyl substituent
IC₅₀ = 5.31 ± 0.04 μmol/L (enzyme inhibition) Replaces nitroso-piperazine with sulfonyl-piperidine; hydroxyl instead of nitro on phenyl ring
2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide - 1,3,4-Thiadiazole core
- Benzothiazole domain
- 4-nitrophenyl group
100% anticonvulsant activity (MES model) Thiadiazole-benzothiazole scaffold replaces nitroso-piperazine; retains nitro on phenyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - Chloro and nitro on phenyl
- Methylsulfonyl (-SO₂CH₃) group
Intermediate for heterocyclic synthesis Lacks piperazine/nitroso groups; sulfonyl instead of acetamide-linked piperazine
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - 4-aminophenyl group
- Methyl-piperazine substituent
Not reported (structural analog) Amino instead of nitro on phenyl; methyl-piperazine instead of nitroso-piperazine
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide - Fluorophenyl on piperazine
- Methoxy and nitro on phenyl
Not reported (structural analog) Fluorine on piperazine; methoxy adjacent to nitro on phenyl

Key Observations

Phenyl Ring Modifications: The nitro group (-NO₂) on the phenyl ring in the target compound is a strong electron-withdrawing group, which may enhance stability and influence receptor binding.

Piperazine/Piperidine Variations :

  • The nitroso (-N=O) group on the piperazine ring is unique to the target compound. Most analogs feature unmodified piperazine (e.g., methyl-piperazine in ) or piperidine rings (e.g., sulfonyl-piperidine in ). Nitroso groups are redox-active and may confer distinct reactivity or metabolic pathways.

Biological Activity :

  • While the target compound lacks reported activity data, structurally related compounds show diverse applications:
  • Enzyme Inhibition : Compound 3e (IC₅₀ = 5.31 μmol/L) demonstrates potent inhibitory activity .
  • Anticonvulsant Effects : Thiadiazole-benzothiazole analogs achieve 100% efficacy in seizure models .
  • The absence of nitroso groups in these active analogs suggests that the nitroso-piperazine motif in the target compound may target different pathways or require further optimization.

Biological Activity

N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group and a nitrosopiperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₇N₅O₄
  • CAS Number : 2490403-92-2
  • IUPAC Name : this compound
  • SMILES : CN(C1=CC=C(C=C1)N+[O-])C(=O)CN2CCN(CC2)N=O

The compound's structure features both nitro and nitroso functional groups, which are known to influence biological activity by modulating interactions with various biological targets.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors, thereby altering cellular pathways or gene expression. This interaction could lead to significant pharmacological effects, warranting further investigation into its potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds, including those similar to this compound, exhibit antimicrobial activity. For instance, studies have shown that certain piperazine derivatives can effectively inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

Piperazine derivatives have also been identified as inhibitors of human acetylcholinesterase (AChE), an important enzyme in neurotransmission. Virtual screening studies indicate that these compounds can bind to both the peripheral anionic site and catalytic sites of AChE, which may have implications for treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity against certain cancer cell lines. The presence of nitro and nitroso groups could enhance its ability to induce apoptosis in malignant cells while sparing normal cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below.

Compound NameKey Structural FeaturesBiological Activity
N-Methyl-N-(4-nitrophenyl)acetamideLacks the nitrosopiperazine moietyLimited biological activity
N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamideLacks the methyl group on nitrogenPotentially similar activities
N-Methyl-N-(4-aminophenyl)-2-(4-nitrosopiperazin-1-yl)acetamideContains an amino group instead of a nitro groupVaries in activity due to functional group differences

Case Studies

Several studies have explored the biological activities of piperazine derivatives:

  • Inhibition of Acetylcholinesterase : A study demonstrated that specific piperazine derivatives effectively inhibited AChE, suggesting their potential use in treating Alzheimer's disease .
  • Antimicrobial Activity : Research on piperazine-based compounds showed promising results against various bacterial strains, indicating potential as new antimicrobial agents .
  • Cytotoxic Effects : Preliminary investigations into the cytotoxicity of nitro-substituted piperazines revealed selective effects on cancer cell lines, highlighting their therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide, and how can purity be optimized?

Methodological Answer:

  • Key Steps :
    • Acetamide Core Synthesis : Start with N-methyl-N-(4-nitrophenyl)acetamide (synthesized via acetylation of 4-nitroaniline derivatives under reflux with acetic anhydride) .
    • Nitrosopiperazine Introduction : React the acetamide intermediate with 4-nitrosopiperazine. Use nitrous acid (HNO₂) or sodium nitrite in acidic conditions for nitrosation .
    • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve ≥95% purity. Monitor by HPLC-MS for nitroso impurity detection .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Primary Techniques :
    • X-ray Crystallography : Resolve crystal packing and confirm the nitroso-piperazine geometry (e.g., torsion angles between nitroso group and piperazine ring) .
    • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to verify methyl, nitrophenyl, and nitrosopiperazine moieties. Key signals:
  • N-methyl protons at δ ~3.2 ppm.
  • Aromatic protons (nitrophenyl) at δ ~7.5–8.2 ppm .
    • IR Spectroscopy : Confirm nitrosamine (N=O stretch at ~1450–1500 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Degradation Risks :
    • Light Sensitivity : Nitroso groups degrade under UV light; store in amber vials at -20°C .
    • Thermal Instability : Avoid temperatures >40°C. Monitor decomposition via TGA/DSC .
  • Solution Stability : Use anhydrous DMSO or DMF for stock solutions; avoid aqueous buffers (pH >7 accelerates hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Hypothesis Testing :
    • Assay Variability : Compare results across standardized assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity) .
    • Structural Analogues : Synthesize derivatives (e.g., replacing nitrophenyl with chlorophenyl) to isolate functional group contributions .
    • Mechanistic Profiling : Use molecular docking to assess binding affinity toward bacterial enzymes (e.g., DNA gyrase) versus human kinases .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Employ a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Detect nitroso impurities (e.g., N-nitrosopiperazine) at m/z 102–104 .
  • GC-Headspace Analysis : Monitor volatile degradation products (e.g., NOx gases) under accelerated stability conditions .

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data for this compound?

Methodological Answer:

  • Crystallographic Validation : Compare experimental X-ray data (e.g., bond lengths: C-NO ~1.28 Å) with DFT-optimized structures .
  • Dynamic NMR : Perform variable-temperature 1^1H NMR to detect conformational flexibility (e.g., piperazine ring puckering) not captured in static crystal structures .

Q. What methodologies are recommended for studying the compound’s mechanism of action in neurological disorders?

Methodological Answer:

  • In Vitro Models :
    • Calcium Imaging : Assess neuronal activity modulation in primary hippocampal cultures .
    • Receptor Binding Assays : Screen for affinity toward serotonin (5-HT₃) or dopamine receptors using radiolabeled ligands .
  • In Vivo Profiling : Use zebrafish larvae for neurobehavioral studies (e.g., light/dark transition tests) to evaluate anxiolytic potential .

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